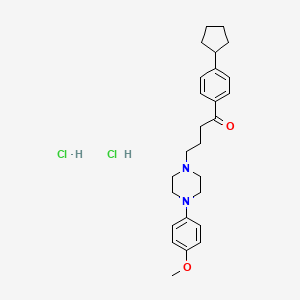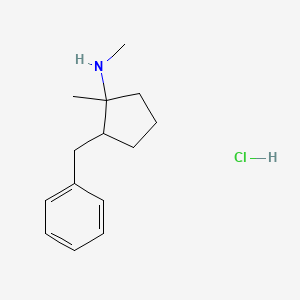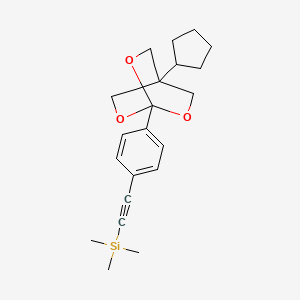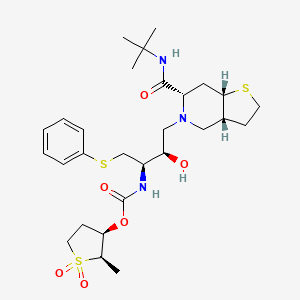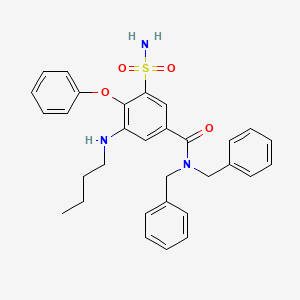
Bumetanide dibenzylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bumetanide dibenzylamide is a derivative of bumetanide, a well-known loop diuretic used primarily to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy .
Méthodes De Préparation
The synthesis of bumetanide dibenzylamide involves the reaction of bumetanide with dibenzylamine. The process typically includes the following steps:
Starting Material: Bumetanide is used as the starting material.
Reaction with Dibenzylamine: Bumetanide is reacted with dibenzylamine under specific conditions to form this compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Bumetanide dibenzylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly at the amide or benzyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studies have shown its potential in modulating ion transport in cells, which can be useful in understanding cellular processes.
Mécanisme D'action
Bumetanide dibenzylamide exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in cells. This inhibition leads to a decrease in intracellular chloride levels, which in turn affects the excitability of neurons. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting neurological pathways .
Comparaison Avec Des Composés Similaires
Bumetanide dibenzylamide is compared with other similar compounds such as:
Bumetanide: The parent compound, primarily used as a diuretic.
Bumetanide diethylamide: Another derivative with similar properties but different pharmacokinetics.
Bumetanide morpholinoamide: Known for its potential in treating neurological disorders.
This compound stands out due to its enhanced ability to penetrate the blood-brain barrier and its potential therapeutic applications in neurology.
Propriétés
Numéro CAS |
885051-33-2 |
|---|---|
Formule moléculaire |
C31H33N3O4S |
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
N,N-dibenzyl-3-(butylamino)-4-phenoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C31H33N3O4S/c1-2-3-19-33-28-20-26(21-29(39(32,36)37)30(28)38-27-17-11-6-12-18-27)31(35)34(22-24-13-7-4-8-14-24)23-25-15-9-5-10-16-25/h4-18,20-21,33H,2-3,19,22-23H2,1H3,(H2,32,36,37) |
Clé InChI |
PXEMVEVMHVJJTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)N)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



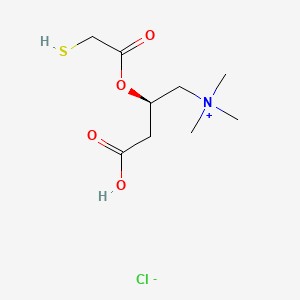
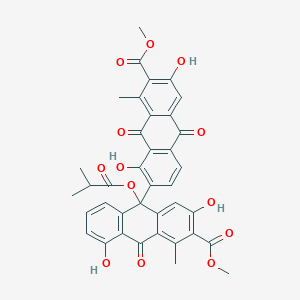
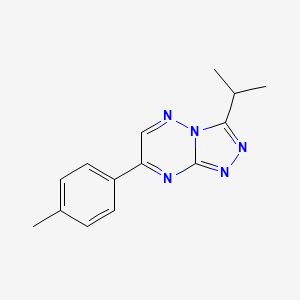
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
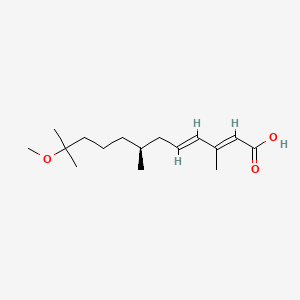
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
